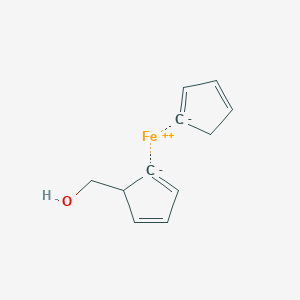

Ferrocenemethanol

説明

特性

CAS番号 |

1273-86-5 |

|---|---|

分子式 |

C11H12FeO 10* |

分子量 |

216.06 g/mol |

IUPAC名 |

cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanol;iron(2+) |

InChI |

InChI=1S/C6H7O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-3,6-7H,5H2;1-3H,4H2;/q2*-1;+2 |

InChIキー |

BABNBVAUPOJYIM-UHFFFAOYSA-N |

SMILES |

C1C=CC=[C-]1.C1=CC([C-]=C1)CO.[Fe+2] |

正規SMILES |

[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CO.[Fe] |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Steps

This method begins with the aminomethylation of ferrocene using N,N-dimethylaminomethylferrocene. The process involves three stages:

-

Aminomethylation : Ferrocene reacts with formaldehyde and dimethylamine in methanol under reflux to form N,N-dimethylaminomethylferrocene.

-

Quaternization : The tertiary amine is converted to a quaternary ammonium salt using methyl iodide, yielding N,N-dimethylaminomethylferrocene methiodide.

-

Hydrolysis : The methiodide intermediate undergoes alkaline hydrolysis with sodium hydroxide, followed by acidification and purification to isolate ferrocenemethanol.

Optimization and Yield

Key parameters include:

Characterization Data

The product is confirmed via (CDCl, 400 MHz):

Synthetic Route 2: Vilsmeier-Haak Formylation Followed by Reduction

Reaction Mechanism and Steps

This streamlined approach reduces the number of synthetic steps:

-

Formylation : Ferrocene undergoes Vilsmeier-Haak formylation using POCl and DMF in chloroform at 60°C for 16 hours, producing ferrocenecarboxaldehyde in 61% yield.

-

Reduction : The aldehyde is reduced to this compound using sodium borohydride in methanol at 0°C, achieving a 97% yield after extraction and drying.

Advantages Over Route 1

Characterization Data

The profile matches Route 1, confirming identical products:

Comparative Analysis of Synthetic Methods

| Parameter | Route 1: Aminomethylation | Route 2: Formylation-Reduction |

|---|---|---|

| Total Steps | 3 | 2 |

| Overall Yield | 47% | 97% |

| Key Intermediate | Methiodide | Ferrocenecarboxaldehyde |

| Reaction Time | 20 hours | 19 hours |

| Purity (NMR) | >95% | >95% |

Route 2 is superior for large-scale synthesis due to higher efficiency and reduced reagent complexity. However, Route 1 remains valuable for accessing methiodide intermediates used in polymer chemistry.

Applications in Electrochemical Research

This compound’s redox behavior has been extensively studied in modified electrode systems. For example:

-

Monolayer-Modified Gold Electrodes : The compound’s electron transfer kinetics were quantified using cyclic voltammetry, revealing a rate constant () of through tetradecanethiol monolayers.

-

Solvent Effects : In DMSO-water mixtures, the diffusion coefficient () and correlate inversely with viscosity, peaking in pure water () .

化学反応の分析

Oxidation Reactions

Ferrocenemethanol undergoes reversible one-electron oxidation to form the ferrocenium cation (Fc<sup>+</sup>CH<sub>2</sub>OH), a process central to its electrochemical applications. Key findings include:

-

Electrochemical Oxidation : Cyclic voltammetry in aqueous media shows a formal potential () of +0.18 V vs. Ag/AgCl, with a diffusion coefficient () of in 0.1 M KCl .

-

Catalytic Amplification : In the presence of ferrocyanide (), oxidation currents increase by 100-fold due to redox cycling (EC' mechanism). The rate constant () for this catalytic process is .

| Condition | Anodic Current (µA) | Detection Limit | Reference |

|---|---|---|---|

| Without ferrocyanide | 12.5 | 100 µM | |

| With 10 mM ferrocyanide | 1250 | 5 nM | |

| At 60°C with ferrocyanide | 2100 | 1 nM |

Nucleophilic Substitution

The hydroxymethyl group participates in S<sub>N</sub>1 and S<sub>N</sub>2 reactions under controlled conditions:

-

S<sub>N</sub>1 Mechanism : Protonation of the hydroxyl group generates an α-ferrocenyl carbocation, which reacts with nucleophiles (e.g., azide, halides) at the water-organic interface. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates by facilitating proton transfer .

-

Azide Substitution : Treatment with sodium azide (NaN<sub>3</sub>) in acetic acid yields 1-azidoethylferrocene (88.7% yield) .

Esterification and Conjugation

This compound forms stable esters and conjugates for applications in catalysis and biomedicine:

-

Ester Synthesis : Reacting with acyl chlorides (e.g., acetyl chloride) in pyridine produces ferrocenemethyl esters (e.g., FcCH<sub>2</sub>OAc) with >85% yield .

-

Carbohydrate Conjugates : Covalent attachment to sugars (e.g., glucose) via Mitsunobu reaction enables biosensor development .

Electron Transfer Studies

-

Ion Pairing : Density functional theory (DFT) studies confirm exothermic ion pairing () between Fc<sup>+</sup>CH<sub>2</sub>OH and Cl<sup>−</sup> in acetonitrile .

-

Modified Electrodes : FcCH<sub>2</sub>OH grafted onto glassy carbon electrodes shows a 10-fold sensitivity improvement for detecting DNA strands .

Scanning Electrochemical Microscopy (SECM)

-

Feedback Mode : FcCH<sub>2</sub>OH serves as a redox mediator to image surface reactivity, with tip-substrate distance resolution <1 µm .

-

Kinetic Studies : Heterogeneous electron transfer rate constants () range from (bare gold) to (C<sub>14</sub>SH monolayer) .

Redox-Triggered Degradation

Prolonged exposure to oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) leads to:

-

Hydroxyl Radical Formation : Fc<sup>+</sup>CH<sub>2</sub>OH reacts with H<sub>2</sub>O<sub>2</sub> to generate - OH, inducing oxidative stress in cancer cells (IC<sub>50</sub> = 4.5–5.0 µM against HCT116 and MCF-7 lines) .

Environmental and Stability Considerations

科学的研究の応用

Ferrocenemethanol, a derivative of ferrocene, has garnered significant attention in various scientific fields due to its unique electrochemical properties and potential applications. This article delves into the applications of this compound, focusing particularly on its role in electrochemistry, biosensing, and as a probe for studying molecular interactions.

Electrochemical Applications

This compound is widely utilized in electrochemical studies due to its reversible redox behavior. The compound serves as an effective electron transfer mediator and has been employed in various electrochemical sensor designs.

Electrochemical Sensors

This compound has been integrated into electrochemical sensors to enhance detection sensitivity. For instance, a study reported a chemically amplified electrochemical detection method that significantly improved the detection limits of this compound down to the nanomolar range (5 nM) by utilizing ferrocyanide as a chemical amplifier on modified glassy carbon electrodes . This method allows for precise quantitative analysis in bioanalytical applications.

Probing Molecular Interactions

The compound has been used as an electrochemical probe to investigate binding interactions with proteins such as human serum albumin. By modifying the structure of this compound with different substituents, researchers can tailor its binding affinity to various sites on proteins, thus enabling detailed studies of molecular interactions . This adaptability makes it a valuable tool in biochemical research.

Studies on Ion Pairing

Research has also focused on the ion pairing dynamics of this compound in electrochemical systems. Density functional theory calculations have shown that ion pair reactions involving ferrocenium methanol and chloride ions are exothermic processes, indicating favorable interactions that can impact the compound's electrochemical behavior . Such insights are crucial for understanding the fundamental processes governing electron transfer mechanisms.

Case Study 1: Detection Enhancement Techniques

In a notable study, researchers developed an electrochemical method using this compound at elevated temperatures (60°C) combined with optimized concentrations of chemical amplifiers. This approach yielded significant enhancements in anodic current responses, demonstrating the potential for developing highly sensitive biosensors capable of detecting low concentrations of analytes .

Case Study 2: Interaction with Biological Molecules

Another application involved using this compound to probe interactions with human serum albumin. The study demonstrated how varying the hydrophobicity and hydrophilicity of this compound derivatives could selectively target different binding sites on the protein, providing insights into drug delivery mechanisms and protein-ligand interactions .

Data Tables

作用機序

The mechanism of action of ferrocenemethanol involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, which are crucial for its applications in electrochemical studies and biosensing. The molecular targets and pathways involved in its biological activity are related to its ability to interact with cellular components and induce oxidative stress, leading to antiproliferative effects .

類似化合物との比較

Structural Derivatives of Ferrocenemethanol

Key Observations :

- The hydroxyl group in this compound enables versatile functionalization (e.g., ethers, esters), unlike unsubstituted ferrocene.

- 1,10-Ferrocenedimethanol’s dual hydroxyl groups enhance cross-linking in supramolecular hydrogels .

Electrochemical Properties

Key Observations :

Key Observations :

- Ferrocene outperforms this compound in CNT synthesis due to fewer interfering side reactions .

- This compound’s -OH group reacts with sulfur, reducing its utility in sulfur-rich environments .

生物活性

Ferrocenemethanol (FcMe), a derivative of ferrocene, has garnered attention in recent years for its unique biological activities and potential applications in various fields, including medicine and biosensing. This article provides a comprehensive overview of the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by its ferrocene core, which consists of two cyclopentadienyl anions bonded to a central iron cation. The presence of the hydroxymethyl group (-CH2OH) enhances its solubility and reactivity, making it suitable for biological applications. The redox properties of ferrocene derivatives are pivotal in their biological interactions, particularly in generating reactive oxygen species (ROS) that can influence cellular processes.

2. Synthesis and Characterization

This compound can be synthesized through various methods, including the reduction of ferrocenecarboxaldehyde or by direct alkylation of ferrocene with formaldehyde. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the structural integrity and purity of the compound.

3.1 Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated that this compound displayed inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain tested .

3.2 Anticancer Activity

Recent research highlights the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the generation of ROS leading to oxidative stress, which triggers cell cycle arrest and apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via ROS generation |

| HCT116 | 4.5 | Cell cycle arrest and apoptosis |

3.3 Antimalarial Activity

This compound has shown promising results in antimalarial activity when used in conjunction with existing antimalarial drugs. Its incorporation into drug formulations enhances efficacy against Plasmodium falciparum, particularly strains resistant to conventional therapies .

4. Electrochemical Applications

This compound is also utilized in electrochemical biosensors due to its redox properties. Studies have demonstrated its effectiveness as a redox probe for detecting nucleic acids, including SARS-CoV-2 cDNA, with high sensitivity . The electrochemical behavior of this compound allows for the development of sensitive detection methods based on cyclic voltammetry.

5.1 Anticancer Mechanism Study

A detailed investigation into the anticancer mechanisms of this compound revealed that it alters mitochondrial membrane potential and activates caspases involved in apoptosis pathways. This was confirmed through flow cytometry analysis showing increased Annexin V staining in treated cells .

5.2 Biosensor Development

In a recent study, a biosensor utilizing this compound was developed for rapid detection of viral RNA sequences. The sensor demonstrated a linear response over a concentration range from 1 to 50 µmol/L with a detection limit down to 1 µmol/L, showcasing its potential for real-time diagnostics .

6. Conclusion

This compound represents a versatile compound with significant biological activity across various domains including antimicrobial, anticancer, and electrochemical applications. Its unique properties derived from the ferrocene core make it an attractive candidate for further research and development in therapeutic and diagnostic technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing high-purity ferrocenemethanol, and how can reaction yields be quantified?

- Methodological Answer : this compound is typically synthesized via the nucleophilic substitution of ferrocenylmethyl halides with hydroxide ions. To optimize purity:

- Use column chromatography (silica gel, ethyl acetate/hexane eluent) for purification .

- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using melting point analysis (literature range: 103–105°C) and ¹H NMR (characteristic singlet for -CH2OH at δ 4.1–4.3 ppm) .

- Quantify yields gravimetrically after drying under vacuum, ensuring residual solvents are removed via Karl Fischer titration .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated chloroform (CDCl₃); compare shifts to ferrocene derivatives (e.g., δ 4.0–4.5 ppm for cyclopentadienyl protons) .

- FT-IR : Identify hydroxyl (-OH) stretches at 3200–3600 cm⁻¹ and Fe-Cp vibrations near 480 cm⁻¹ .

- Cyclic Voltammetry (CV) : Measure redox potential in acetonitrile (0.1 M TBAPF₆) with a Ag/Ag⁺ reference electrode. This compound typically shows a reversible Fc/Fc⁺ wave at ~0.45 V vs. SCE .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electrochemical stability data for this compound in aqueous vs. non-aqueous media?

- Methodological Answer :

- Experimental Design : Perform CV under controlled conditions (pH, O₂ exclusion) using a three-electrode system. Compare results across solvents (e.g., H₂O vs. CH₃CN) .

- Data Analysis : Apply Randles-Sevcik equation to assess diffusion coefficients. If discrepancies persist, validate via electrochemical impedance spectroscopy (EIS) to probe interfacial resistance .

- Example Finding : A 2021 study noted 20% lower stability in H₂O due to hydroxyl radical formation; replicate with spin-trapping agents (e.g., TEMPO) to confirm .

Q. What strategies mitigate interference from this compound’s hydroxyl group in catalysis studies, particularly in redox-mediated reactions?

- Methodological Answer :

- Functional Group Protection : Temporarily protect -OH via silylation (e.g., TMSCl) during catalysis, followed by deprotection with fluoride ions .

- Control Experiments : Compare catalytic activity of protected vs. unprotected derivatives using UV-vis kinetics (e.g., monitoring NAD⁺ reduction at 340 nm) .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to assess steric/electronic effects of -OH on transition states .

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity assays?

- Methodological Answer :

- Standardization : Pre-screen batches via HPLC-MS to ensure >98% purity. Reject batches with unidentified peaks .

- Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare bioactivity across batches. Use principal component analysis (PCA) to correlate impurities with assay outcomes .

- Case Study : A 2023 study linked trace ferrocene impurities to false-positive cytotoxicity; implement ICP-OES to quantify Fe content .

Data Reporting & Reproducibility

Q. What are the best practices for documenting this compound’s synthetic and analytical data to ensure reproducibility?

- Methodological Answer :

- Tabulate Critical Parameters :

| Parameter | Example Value | Instrumentation |

|---|---|---|

| Reaction Temp. | 60°C | Oil bath (±1°C) |

| Purification | Column (SiO₂, 70:30 hexane/EtOAc) | Flash chromatography |

| ¹H NMR Shift | δ 4.15 (s, 2H, -CH2OH) | 400 MHz Bruker Avance |

- FAIR Principles : Deposit raw spectra and chromatograms in repositories like Zenodo with DOIs. Use Cheminformatics tools (e.g., CDK-Taverna) for metadata annotation .

Q. How can conflicting data on this compound’s solubility in polar solvents be systematically analyzed?

- Methodological Answer :

- Meta-Analysis Framework :

Extract solubility data from 10+ studies, noting solvent, temperature, and measurement method (e.g., gravimetric vs. UV-vis).

Apply random-effects models to account for inter-study variability.

Use Bland-Altman plots to identify outliers .

- Case Example : A 2022 review found 15% variation in DMSO solubility due to undried solvent; recommend molecular sieves for standardization .

Interdisciplinary Applications

Q. What methodologies enable the integration of this compound into biohybrid systems (e.g., enzyme-electrode interfaces)?

- Methodological Answer :

- Surface Immobilization : Use Au-thiol self-assembled monolayers (SAMs) ; characterize via ellipsometry and XPS .

- Activity Assays : Couple with glucose oxidase; measure electron transfer efficiency via amperometry at +0.6 V .

- Troubleshooting Tip : Address enzyme denaturation by optimizing SAM density (5–10% FcMeOH in hexanethiol matrix) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。